S-[(4-Chlorophenyl)methyl] ethylcarbamothioate
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Overview
Description
S-[(4-Chlorophenyl)methyl] ethylcarbamothioate: is an organic compound with a molecular formula of C10H12ClNOS It is characterized by the presence of a chlorophenyl group attached to a carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Chlorophenyl)methyl] ethylcarbamothioate typically involves the reaction of 4-chlorobenzyl chloride with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylcarbamothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-[(4-Chlorophenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- S-(4-Chlorophenyl) phenylcarbamothioate
- S-(4-Chlorophenyl) methylcarbamothioate
Comparison: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate is unique due to its specific structural features, such as the ethylcarbamothioate group. This distinguishes it from other similar compounds, which may have different substituents or functional groups. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity.
Properties
CAS No. |
39918-94-0 |
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Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
S-[(4-chlorophenyl)methyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-2-12-10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
UNLLQCFJMCUPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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